molecular formula C7H7ClN2 B1590094 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 83942-13-6

4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B1590094
CAS No.: 83942-13-6
M. Wt: 154.6 g/mol
InChI Key: QFBRTAZCGKXPJK-UHFFFAOYSA-N
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Description

4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound with the molecular formula C₇H₇ClN₂ and a molecular weight of 154.60 g/mol . This compound is characterized by a cyclopenta[d]pyrimidine ring system with a chlorine atom at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine with suitable reagents can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Herbicidal Applications

One of the primary applications of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine is as a herbicide. Research indicates that derivatives of this compound exhibit phytotoxic effects on several plant species. For instance, in pre-emergence tests, the compound was applied at a rate of 25 lbs. per acre, resulting in varying degrees of phytotoxicity across different plants:

Plant Species Phytotoxic Effect
RadishSevere
Sugar BeetSevere
Barnyard GrassModerate
Crab GrassModerate
Field BindweedModerate

These findings suggest that the compound can effectively control unwanted vegetation, making it valuable for agricultural applications .

Medicinal Chemistry

In addition to its herbicidal properties, this compound and its derivatives have been investigated for their potential therapeutic applications. The structure of this compound allows it to interact with biological systems in ways that may lead to the development of new pharmaceuticals.

Case Studies and Research Findings

  • Anticancer Activity : Some studies have indicated that derivatives of cyclopenta[d]pyrimidines exhibit anticancer properties by inhibiting specific cellular pathways involved in tumor growth. The mechanism often involves the modulation of enzymes critical for DNA synthesis and repair .
  • Antimicrobial Properties : Research has shown that certain derivatives possess antimicrobial activity against various bacterial strains. This makes them potential candidates for developing new antibiotics or antiseptics .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions that yield various derivatives with modified functional groups. For example, one method includes the reaction of acetamidine hydrochloride with substituted cyclopentanones under controlled conditions to produce the desired compound .

Mechanism of Action

The mechanism of action of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a bicyclic heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. Its unique structure allows for interactions with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and infectious diseases.

  • Molecular Formula : C10_{10}H10_{10}ClN3_3
  • Molecular Weight : 210.68 g/mol
  • Structure : The compound features a chlorine atom at the 4-position of the pyrimidine ring, contributing to its reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been identified as an inhibitor of protein kinase FGFR1, which plays a crucial role in cell signaling pathways related to proliferation and differentiation.

Key Mechanisms:

  • Inhibition of Protein Kinases : The compound binds to FGFR1, preventing the phosphorylation of downstream targets, which modulates signaling pathways involved in cancer cell growth.
  • Antimicrobial Activity : It exhibits antibacterial and antifungal properties by disrupting essential cellular processes in pathogens.

Antitumor Activity

Research indicates that derivatives of cyclopenta[d]pyrimidines demonstrate significant anti-tubulin activity. For instance, certain derivatives have shown nanomolar inhibition against tumor cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The cytotoxicity of these compounds is attributed to their ability to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis .

CompoundCell LineIC50 (μM)Activity
This compoundA5496.31Cytotoxic
This compoundMCF-77.95Cytotoxic

Antiviral Activity

The compound has also been evaluated for antiviral properties. In studies involving influenza virus replication, related compounds showed promising activity with IC50 values in the micromolar range. This suggests potential for further development as an antiviral agent .

Antimicrobial Activity

This compound has demonstrated effectiveness against various bacterial strains. Its mechanism involves interference with bacterial cell wall synthesis and protein function, which is critical for pathogen survival.

Case Studies

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of this compound on several human cancer cell lines using the MTT assay. The results indicated that the compound exhibited significant cytotoxicity against A549 and MCF-7 cells, with IC50 values indicating potent activity against these cancer types .
  • Antimicrobial Testing : In a series of antimicrobial tests, the compound was evaluated against both Gram-positive and Gram-negative bacteria. Results showed notable inhibition zones, indicating its potential as an antimicrobial agent.

Properties

IUPAC Name

4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-7-5-2-1-3-6(5)9-4-10-7/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBRTAZCGKXPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30536367
Record name 4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30536367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83942-13-6
Record name 4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30536367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol (9.87 g, 72.5 mmol) in DCE (200 ml) was added DIEA (15 mL, 86.1 mmol). The mixture was stirred at room temperature for 30 minutes and then added POCl3 (15 mL, 163.9 mmol) was added slowly. The mixture was stirred at room temperature for 1 hour and then refluxed for 12 hour. After cooling, the solvent was removed and the residue was dissolved in CHCl3 (200 ml). The mixture was basified by adding ice-cooled concentrated aqueous ammonia (15 mL). The organic phase was separated. The aqueous phase was washed with CHCl3 (3×100 mL). The organic phase was combined, dried and concentrated. The residue was subject to chromatography on silica gel, eluted by Hexanes/ethyl acetate (4:1) to afford 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (5.7 g, 51%). 1H NMR (CDCl3, 400 MHz) δ 8.76 (s, 1H), 3.12-3.01 (m, 4H), 2.23-2.14 (m, 2H).
Quantity
9.87 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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